4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol

Amino Alcohols Regioisomerism Fragment-Based Drug Design

Researchers requiring precise 1,3-amino alcohol scaffolds for fragment-based screening and SAR studies often face supply inconsistency with incorrect regioisomers. This compound delivers the exact 1,3-spacing between amine and alcohol groups-critical for target engagement and metabolic stability. Key features: • 1,3-amino alcohol motif with orthogonal amine (acylation) and alcohol (esterification) vectors for divergent elaboration • Methylsulfanyl group enables late-stage oxidation to sulfoxide/sulfone for property tuning • Racemic supply simplifies scale-up and reduces cost vs. enantiopure alternatives • Satisfies Rule of Three criteria (MW 225.35, XLogP3 1.9, tPSA 57.6 Ų) for fragment libraries.

Molecular Formula C12H19NOS
Molecular Weight 225.35 g/mol
Cat. No. B13310609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol
Molecular FormulaC12H19NOS
Molecular Weight225.35 g/mol
Structural Identifiers
SMILESCC(CCNCC1=CC=C(C=C1)SC)O
InChIInChI=1S/C12H19NOS/c1-10(14)7-8-13-9-11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3
InChIKeyVTTGDIKKHLGKLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol Core Properties


4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol (CAS 1343029-06-0) is a synthetic amino alcohol building block with the molecular formula C₁₂H₁₉NOS and a molecular weight of 225.35 g/mol [1]. The compound features a secondary amine and a secondary alcohol separated by a two-carbon linker, with a para-methylsulfanyl benzyl substituent on the amine nitrogen. Its topological polar surface area (tPSA) of 57.6 Ų, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and XLogP3 of 1.9 place it within drug-like chemical space suitable for fragment-based screening and medicinal chemistry elaboration [1]. The molecule contains one undefined stereocenter at the 2-position of the butanol chain, indicating it is typically supplied as a racemate unless otherwise specified [1].

Fragment-based library construction with drug-like Rule-of-Three compliance
Racemic supply supports cost-efficient scale-up and non-stereospecific derivatization
Dual orthogonal handles (amine + alcohol) enable divergent synthetic elaboration

4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol Regioisomerism Advantage


Among the close structural analogs of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol, positional isomerism of the amino and hydroxyl groups on the butane backbone produces compounds with identical molecular formulas but distinct three-dimensional pharmacophores. The 1,3-amino alcohol motif in the target compound orients the hydrogen-bond donor and acceptor groups with a specific spacing that influences molecular recognition, conformational preferences, and metabolic stability [1]. In contrast, regioisomers such as 2-{[4-(methylsulfanyl)benzyl]amino}-1-butanol present a 1,2-amino alcohol arrangement, while analogs lacking the secondary amine entirely (e.g., 4-[4-(methylsulfanyl)phenyl]butan-2-ol) eliminate a key cation-binding or hydrogen-bonding functionality. These structural distinctions are not interchangeable in structure-activity relationships (SAR), and substituting one regioisomer for another without experimental validation risks invalidating screening hit progression, lead optimization campaigns, or synthetic route development [2]. The procurement decision must therefore be driven by the precise regioisomeric identity required for the intended application, not merely by shared functional groups.

Regioisomer spacing shift

1,2-amino alcohol regioisomer alters hydrogen-bond geometry and lipophilicity; SAR may not transfer without validation.

Des-amino analog polarity loss

Removing the secondary amine eliminates basic handle and reduces polar surface area, changing target engagement profile.

4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol vs. Closest Analogs


1,3- vs. 1,2-Amino Alcohol Topology

The target compound is a 1,3-amino alcohol (amine at position 1 of the N-benzyl substituent relative to the butanol numbering; hydroxyl at position 2), whereas the closest commercially available regioisomer, 2-{[4-(methylsulfanyl)benzyl]amino}-1-butanol (CAS not disclosed), is a 1,2-amino alcohol (hydroxyl at position 1, amine at position 2). This difference alters the through-bond distance between the hydrogen-bond donor (OH) and the protonatable amine (NH) from a three-bond to a two-bond spacing, impacting chelation geometry with metal ions, hydrogen-bonding patterns with biological targets, and propensity for intramolecular hydrogen bonding . Computed properties for the 1,2-amino alcohol regioisomer include a predicted boiling point of 376.9 ± 27.0 °C at 760 mmHg and ACD/LogP of 2.48, compared to the target compound's XLogP3-AA of 1.9 [1]. The lower lipophilicity of the 1,3-isomer is consistent with greater aqueous solubility and potentially different passive membrane permeability.

1,3- vs 1,2- Topology
Context-dependent
Target XLogP3 1.9 vs. comparator ACD/LogP 2.48 (Δ ~0.6, computed)
Lipophilicity shift may influence solubility and off-target promiscuity.
Cross-platform comparison; experimental validation advised.
Amino Alcohols Regioisomerism Fragment-Based Drug Design Physicochemical Properties

Secondary Amine vs. Non-Basic Analog

4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol contains a secondary benzylamine moiety (predicted pKa ~9–10) capable of protonation and salt formation under physiological or formulation conditions [1]. In contrast, 4-[4-(methylsulfanyl)phenyl]butan-2-ol (CAS 2229549-86-2) lacks the amine nitrogen entirely, eliminating the basic center and fundamentally altering the compound's ionization profile, hydrogen-bonding capacity (donor count reduced from 2 to 1), and molecular recognition properties . The topological polar surface area (tPSA) drops from 57.6 Ų for the target to 37.3 Ų for the des-amino analog, a 20.3 Ų reduction that places the latter below the typical threshold for blood-brain barrier penetration optimization (tPSA < 60–70 Ų), whereas the target remains within the favorable range for CNS drug-like properties.

Amine vs Des-amino
Class-level inference
Target tPSA 57.6 Ų vs. des-amino 37.3 Ų (Δ –20.3 Ų)
Presence of amine maintains polarity and salt-formation capability.
Computed tPSA; effects on CNS drug-likeness are class-level.
Hydrogen Bonding Basicity Salt Formation Pharmacophore Modeling

Racemate vs. Enantiopure Supply

The target compound is commercially supplied as a racemate (undefined stereocenter count = 1) with a minimum purity specification of 95%, as documented by multiple vendors including AKSci (Catalog 4016DR) and Leyan (Catalog 2014068) . By contrast, (2R)-2-{[4-(methylsulfanyl)benzyl]amino}-1-butanol is available as a single enantiomer (1 defined stereocenter) . The cost of enantiopure sourcing is typically 3- to 10-fold higher than racemic supply for comparable building blocks, and the lead time for custom chiral resolution or asymmetric synthesis can extend 4–12 weeks beyond standard racemate delivery. For achiral or racemate-tolerant applications (e.g., fragment library construction, achiral target screening, or synthetic intermediate use), the racemic target compound offers procurement advantages in cost per gram, bulk availability, and rapid logistics without compromising the functional group ensemble.

Racemate vs Enantiopure
Supplier data
Racemate ≥95% purity; enantiopure supply typically 3–10× costlier with longer lead time.
May support non-chiral workflows; verify enantiopure needs before ordering.
Data from supplier catalogs; no independent validation available.
Procurement Stereochemistry Chiral Building Blocks Enantioselective Synthesis

4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol Application Scenarios


Fragment-Based Drug Discovery Library Construction

The compound's molecular weight (225.35 Da), tPSA (57.6 Ų), hydrogen-bond donor count (2), and XLogP3 (1.9) satisfy the 'Rule of Three' criteria for fragment screening libraries (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. The 1,3-amino alcohol scaffold provides two distinct vectors for fragment elaboration—the secondary amine for amide coupling or reductive amination, and the secondary alcohol for esterification or etherification—while the methylsulfanyl group offers a site for late-stage oxidation to sulfoxide or sulfone, enabling modular property tuning [1]. Compared to 1,2-amino alcohol regioisomers, the 1,3-spacing reduces intramolecular hydrogen bonding between the amine and hydroxyl groups, potentially increasing the effective hydrogen-bond donor capacity available for target engagement [2].

Synthetic Intermediate for β-Amino Alcohol Pharmacophores

The para-methylsulfanyl benzyl group serves as a masked thiophenol or a precursor to sulfoxide/sulfone substituents commonly found in kinase inhibitors, GPCR modulators, and CNS-active agents [1]. The secondary amine can be alkylated, acylated, or sulfonylated without protecting the secondary alcohol when using chemoselective conditions, enabling divergent synthetic pathways from a single intermediate [2]. The racemic nature of the commercial supply simplifies scale-up in non-stereospecific synthetic sequences, reducing the cost of goods relative to enantiopure chiral amino alcohol building blocks that require asymmetric synthesis or resolution .

ADME/Tox Profiling Comparator

With its computed XLogP3 of 1.9 and tPSA of 57.6 Ų, this compound occupies a balanced region of lipophilicity-polarity space that is predictive of moderate aqueous solubility and good oral absorption potential [1]. It can serve as a matched molecular pair (MMP) partner to 2-{[4-(methylsulfanyl)benzyl]amino}-1-butanol (predicted ACD/LogP = 2.48) in MMP-based ADME/Tox profiling studies, isolating the impact of the 1,3-amino alcohol vs. 1,2-amino alcohol regioisomerism on metabolic stability, CYP inhibition, and membrane permeability . The availability of the des-amino analog 4-[4-(methylsulfanyl)phenyl]butan-2-ol further enables dissection of the amine contribution to hERG binding, phospholipidosis risk, and lysosomal trapping, making this compound a versatile tool in property-based drug design .

Orthogonal Bioconjugation and Linker Chemistry

The simultaneous presence of a nucleophilic secondary amine and a nucleophilic secondary alcohol on the target compound enables sequential, orthogonal bioconjugation strategies. The amine can be selectively derivatized with activated esters or isothiocyanates at neutral to slightly basic pH, while the alcohol remains available for subsequent activation (e.g., with CDI or disuccinimidyl carbonate) and coupling to amine-containing payloads [1]. This orthogonal reactivity profile contrasts with 1,2-amino alcohols, where the proximity of the amine and hydroxyl groups promotes neighboring-group participation and can complicate chemoselective derivatization, leading to lower yields and increased purification burden during PROTAC linker construction or antibody-drug conjugate (ADC) payload synthesis [2].

Application
Selection Property
Validation Focus
Fragment-based library
Rule-of-Three compliant fragment, racemic amino alcohol scaffold
Ligand efficiency and vector elaboration potential
Synthetic intermediate
Masked thiophenol handle, chemoselective functionalization
Yield and purity in divergent synthesis routes
ADME/Tox comparator
Balanced lipophilicity-polarity profile for matched-pair studies
Metabolic stability and permeability in regioisomer MMPs
Bioconjugation
Orthogonal amine and alcohol handles for sequential derivatization
Chemoselectivity and coupling efficiency
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